Product packaging for [1,2,4]Triazolo[4,3-b]isoquinoline(Cat. No.:)

[1,2,4]Triazolo[4,3-b]isoquinoline

Cat. No.: B13687693
M. Wt: 169.18 g/mol
InChI Key: DPEYBIWFOTZXDH-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]isoquinoline represents a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This fused bicyclic system is recognized for its versatile pharmacological potential. Research indicates that this core structure, and its derivatives, are investigated as a key chemotype for developing novel anticancer agents . The triazolo-isoquinoline framework serves as a crucial building block for creating diverse chemical libraries aimed at modulating biological targets. The synthesis of this compound derivatives can be achieved through several methods, including 1,3-dipolar [3+2] cycloaddition reactions, which provide an efficient route to the core structure . This compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic use, nor for any form of personal application. Researchers should consult the specific product documentation for detailed handling, storage, and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B13687693 [1,2,4]Triazolo[4,3-b]isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-b]isoquinoline

InChI

InChI=1S/C10H7N3/c1-2-4-9-6-13-7-11-12-10(13)5-8(9)3-1/h1-7H

InChI Key

DPEYBIWFOTZXDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=NN=CN3C=C2C=C1

Origin of Product

United States

Synthetic Methodologies For 1 2 3 Triazolo 4,3 B Isoquinoline and Its Derivatives

Cycloaddition Reactions in the Formation of theyu.edu.joekb.egresearchgate.netTriazolo[4,3-b]isoquinoline Core

Cycloaddition reactions represent a powerful and convergent approach to the synthesis of the yu.edu.joekb.egresearchgate.nettriazolo[4,3-b]isoquinoline scaffold. These reactions involve the formation of the triazole ring by the union of a 1,3-dipole with a dipolarophile. wikipedia.orgnumberanalytics.com

The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of five-membered heterocycles, including the triazole ring of the target scaffold. wikipedia.orgnumberanalytics.com This reaction typically involves the interaction of a 1,3-dipole, such as an azomethine imine, with a suitable dipolarophile. nih.gov The reaction proceeds in a concerted fashion, leading to the stereospecific formation of the cycloadduct. wikipedia.org The versatility of this method allows for the introduction of various substituents on both the dipole and dipolarophile, providing a diverse range of yu.edu.joekb.egresearchgate.nettriazolo[4,3-b]isoquinoline derivatives.

A notable example involves the reaction of C,N-cyclic azomethine imines with allyl alkyl ketones, which furnishes tetrahydroisoquinoline derivatives with good diastereoselectivities and enantioselectivities. nih.gov These reactions are often catalyzed and proceed under mild conditions, tolerating a wide array of functional groups. nih.gov

Nitrilimines are highly reactive 1,3-dipoles that readily participate in cycloaddition reactions to form five-membered nitrogen-containing heterocycles. yu.edu.joyoutube.com The in situ generation of nitrilimines from precursors like hydrazonoyl halides is a common strategy to facilitate their reaction with dipolarophiles. yu.edu.jo

The synthesis of tetrahydro- yu.edu.joekb.egresearchgate.nettriazolo[3,4-a]isoquinoline derivatives has been achieved through the reaction of nitrilimines with 3,4-dihydro-6,7-dimethoxyisoquinoline. nih.gov This approach has been utilized to prepare a series of chalcone (B49325) derivatives with potential biological activities. nih.gov The reaction of nitrilimines with various dipolarophiles, such as compounds containing a C=S double bond, can also lead to the formation of fused 1,2,4-triazolo heterocycles. yu.edu.jo

Table 1: Examples of Nitrilimine-Mediated Cycloadditions
Nitrilimine PrecursorDipolarophileProductReference
Hydrazonoyl halide3,4-Dihydro-6,7-dimethoxyisoquinolineTetrahydro- yu.edu.joekb.egresearchgate.nettriazolo[3,4-a]isoquinoline nih.gov
C-Alkyl-N-arylnitrilimineThiourea derivatives1,2,4-Triazolo fused heterocycles yu.edu.jo

Multicomponent Reaction Strategies Towardsyu.edu.joekb.egresearchgate.netTriazolo[4,3-b]isoquinoline Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCR strategies have been developed for the rapid and efficient assembly of heterocyclic scaffolds bearing a tetrahydroisoquinoline core. nih.gov These processes offer a high degree of molecular diversity and are often more atom-economical and environmentally friendly than traditional multi-step syntheses. nih.govnih.gov

While direct MCRs for the yu.edu.joekb.egresearchgate.nettriazolo[4,3-b]isoquinoline system are less commonly reported, the principles of MCRs can be applied to generate key intermediates or related fused isoquinoline (B145761) systems. nih.gov For instance, novel multicomponent assembly processes have been developed for the synthesis of diverse tetrahydroisoquinoline scaffolds fused to other heterocyclic rings. nih.govnih.gov

Annulation and Ring-Closing Approaches Utilizing Isoquinoline Precursors foryu.edu.joekb.egresearchgate.netTriazolo[4,3-b]isoquinoline

The construction of the triazole ring onto a pre-existing isoquinoline core is a common and effective strategy for synthesizing yu.edu.joekb.egresearchgate.nettriazolo[4,3-b]isoquinolines. This approach allows for the late-stage introduction of the triazole moiety, which can be advantageous for the synthesis of libraries of analogues.

A widely used method involves the reaction of a hydrazinyl-substituted isoquinoline with a suitable reagent to form the triazole ring. For example, the treatment of 2-chloro-4-hydrazinylquinazoline (B2550126) with acetic anhydride (B1165640) leads to the formation of a triazoloquinazoline derivative. ekb.eg Similarly, the reaction of 2-hydrazinopyridines with various reagents can yield yu.edu.joekb.egresearchgate.nettriazolo[4,3-a]pyridines. organic-chemistry.org

Another approach involves the intramolecular cyclization of appropriately functionalized isoquinoline derivatives. For instance, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can serve as precursors for the synthesis of isoquinoline derivatives through 1,3-dipolar cycloaddition and subsequent electrocyclization. organic-chemistry.org

Table 2: Annulation and Ring-Closing Reactions
Isoquinoline PrecursorReagentProductReference
2-Chloro-4-hydrazinylquinazolineAcetic anhydride3-Methyl- yu.edu.joekb.egresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one ekb.eg
2-Hydrazinopyridine (B147025)Aldehydes/Iodine yu.edu.joekb.egresearchgate.netTriazolo[4,3-a]pyridines researchgate.netnih.gov
2-Hydrazides2-Chloropyridine (B119429)/Pd-catalyst yu.edu.joekb.egresearchgate.netTriazolo[4,3-a]pyridines organic-chemistry.org

One-Pot Synthetic Procedures for the Facile Preparation ofyu.edu.joekb.egresearchgate.netTriazolo[4,3-b]isoquinoline Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods have been developed for the synthesis of yu.edu.joekb.egresearchgate.nettriazolo[4,3-b]isoquinoline and its analogues.

A facile one-pot synthesis of substituted yu.edu.joekb.egresearchgate.nettriazolo[4,3-a]pyridines has been developed from readily available 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature. rsc.org This method is functional group tolerant and atom-economic. rsc.org Another efficient one-pot, three-component reaction involves the Cu(I)-catalyzed 1,3-dipolar cycloaddition followed by Cu-catalyzed arylation to produce fused yu.edu.joekb.egnih.govtriazolo[5,1-a]isoquinoline derivatives. researchgate.net Furthermore, a metal-free, one-pot synthesis of isoxazole-fused tricyclic quinazoline (B50416) derivatives has been achieved through the intramolecular cycloaddition of propargyl-substituted methyl azaarenes. mdpi.com

Table 3: One-Pot Synthetic Procedures
Starting MaterialsKey FeaturesProductReference
2-Hydrazinopyridine, Aromatic aldehydesRoom temperature, atom-economicSubstituted yu.edu.joekb.egresearchgate.nettriazolo[4,3-a]pyridines rsc.org
Alkyne, Azide, Aryl halideCu(I)-catalyzed, three-componentFused yu.edu.joekb.egnih.govtriazolo[5,1-a]isoquinolines researchgate.net
Propargyl-substituted methyl azaarenesMetal-free, intramolecular cycloadditionIsoxazole-fused tricyclic quinazolines mdpi.com

Reactivity and Chemical Transformations Of 1 2 3 Triazolo 4,3 B Isoquinoline

Electrophilic and Nucleophilic Substitution Reactions of thenih.govekb.egiust.ac.irTriazolo[4,3-b]isoquinoline Core

The reactivity of the nih.govekb.egiust.ac.irtriazolo[4,3-b]isoquinoline core towards electrophilic and nucleophilic attack is dictated by the electronic nature of the fused rings. The isoquinoline (B145761) ring system is generally susceptible to electrophilic attack, while the triazole ring, being electron-deficient, is more prone to nucleophilic substitution.

Electrophilic Substitution: In related azoloquinoline systems, electrophilic substitution typically occurs on the benzene (B151609) ring of the quinoline (B57606) or isoquinoline moiety. For instance, in 1,2,3-triazolo[1,5-a]isoquinoline, electrophilic attack happens at the 1-position. rsc.org However, the specific regioselectivity in nih.govekb.egiust.ac.irtriazolo[4,3-b]isoquinoline can be influenced by the substituents present on the heterocyclic core.

Nucleophilic Substitution: Nucleophilic substitution reactions are more common on the triazole portion of the molecule, particularly when a suitable leaving group is present. The electron-withdrawing nature of the triazole ring facilitates the displacement of leaving groups by nucleophiles. For example, a chloro group attached to the triazole ring can be readily displaced by various nucleophiles. researchgate.net In the analogous 1,2,4-triazolo[4,3-a]quinazolin-5-one system, reactions with alkyl halides in the presence of a base lead to N-alkylation. mdpi.com Similarly, the reaction of a thioxo derivative of a triazoloquinazoline with alkyl and aryl halides results in S-substituted products. mdpi.com

Derivatization and Functional Group Interconversions ofnih.govekb.egiust.ac.irTriazolo[4,3-b]isoquinoline

The derivatization of the nih.govekb.egiust.ac.irtriazolo[4,3-b]isoquinoline scaffold is crucial for modulating its physicochemical and biological properties. A variety of functional group interconversions can be performed on this heterocyclic system. These transformations allow for the introduction of diverse substituents and the synthesis of a wide range of analogues.

Common derivatization strategies include:

N-Alkylation: The nitrogen atoms in the triazole ring can be alkylated using alkyl halides in the presence of a base. mdpi.com

Acylation: Acyl groups can be introduced at the nitrogen atoms of the triazolo core. ekb.eg

Thionation: A carbonyl group on the isoquinoline part can be converted to a thiocarbonyl group using reagents like Lawesson's reagent. This transformation is a key step in the synthesis of various thione derivatives. nih.gov

Halogenation and Subsequent Substitution: Introduction of a halogen, such as chlorine, on the heterocyclic core provides a handle for further functionalization through nucleophilic substitution reactions. nih.gov

Condensation Reactions: Aldehydes or ketones can react with hydrazino derivatives of the triazoloquinazoline system to form hydrazones. nih.gov

These derivatization reactions are instrumental in exploring the structure-activity relationships of nih.govekb.egiust.ac.irtriazolo[4,3-b]isoquinoline-based compounds for various applications.

Formation of N-Heterotricyclic Azolium Salts fromnih.govekb.egiust.ac.irTriazolo[4,3-b]isoquinoline Structures

The nitrogen atoms within the nih.govekb.egiust.ac.irtriazolo[4,3-b]isoquinoline framework can be quaternized to form N-heterotricyclic azolium salts. These charged species often exhibit altered electronic properties and reactivity compared to their neutral precursors.

Dicationic Salt Formation and Characterization fromnih.govekb.egiust.ac.irTriazolo[4,3-b]isoquinoline Precursors

While specific examples of dicationic salt formation directly from the nih.govekb.egiust.ac.irtriazolo[4,3-b]isoquinoline parent structure are not extensively detailed in the provided search results, the general principles of N-alkylation suggest its feasibility. The presence of multiple nitrogen atoms in the heterocyclic system allows for the potential of double quaternization, leading to the formation of dicationic species. The characterization of such salts would typically involve spectroscopic techniques like NMR and mass spectrometry to confirm the structure and the location of the positive charges.

Analysis of Extended Charge Delocalization in Triazolo[4,3-b]isoquinoline Derived Cations

The formation of a cation from the nih.govekb.egiust.ac.irtriazolo[4,3-b]isoquinoline scaffold would lead to a system with extended charge delocalization. The positive charge would not be localized on a single nitrogen atom but would be distributed across the fused aromatic system. This delocalization contributes to the stability of the cation. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the charge distribution and understand the electronic structure of these cations. mdpi.com The extent of charge delocalization would influence the reactivity and the spectroscopic properties of the azolium salt.

Transition Metal-Catalyzed Transformations Involvingnih.govekb.egiust.ac.irTriazolo[4,3-b]isoquinoline

Transition metal catalysis offers a powerful tool for the functionalization of heterocyclic compounds, including the nih.govekb.egiust.ac.irtriazolo[4,3-b]isoquinoline system. While specific examples directly involving the nih.govekb.egiust.ac.irtriazolo[4,3-b]isoquinoline parent compound are not prominent in the search results, related chemistries suggest potential applications.

For instance, palladium-catalyzed cross-coupling reactions are widely used for C-C and C-N bond formation in heterocyclic systems. A palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) has been utilized in the synthesis of nih.govekb.egiust.ac.irtriazolo[4,3-a]pyridines, highlighting the potential for similar transformations in the isoquinoline series. organic-chemistry.org Such catalytic methods could be employed to introduce aryl, alkyl, or amino substituents onto the nih.govekb.egiust.ac.irtriazolo[4,3-b]isoquinoline core, providing access to a diverse range of derivatives that would be difficult to synthesize through traditional methods. The development of transition metal-catalyzed reactions for this specific scaffold remains an area for further exploration.

Advanced Spectroscopic and Structural Characterization Methodologies For 1 2 3 Triazolo 4,3 B Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation ofnih.govekb.egresearchgate.netTriazolo[4,3-b]isoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of nih.govekb.egresearchgate.nettriazolo[4,3-b]isoquinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectra of these derivatives, the chemical shifts, coupling constants, and signal multiplicities of the protons offer a wealth of information. For instance, the aromatic protons on the isoquinoline (B145761) and any appended phenyl rings typically appear in the downfield region, while aliphatic protons, if present, are found in the upfield region. The specific chemical shifts can be influenced by the nature and position of substituents on the heterocyclic core. In a study of indolo[3,2-c]isoquinoline derivatives bearing a triazolo-thiadiazole moiety, the indole (B1671886) NH proton was observed as a downfield singlet at δ 12.3, while the amino group protons appeared as a singlet at δ 6.1. nih.gov Aromatic protons were observed in the multiplet region of δ 6.8–8.2. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment. For example, carbonyl carbons in certain derivatives can be identified by their characteristic downfield shifts. In the aforementioned indolo[3,2-c]isoquinoline derivative, the carbonyl carbon signal appeared at δ 174.2 and 160.9. nih.gov The high similarity in the ¹H NMR profiles of some complex heterocyclic compounds can make identification challenging, and in such cases, ¹³C NMR is particularly effective in differentiating between closely related structures. nih.gov

For accurate quantitative analysis (qNMR), specific parameters must be optimized. This includes ensuring a sufficient relaxation delay (d1), which should be at least five times the T1 of the slowest relaxing signal of interest. ox.ac.uk

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a nih.govekb.egresearchgate.netTriazolo[4,3-c]quinazoline Derivative

Nucleus Chemical Shift (δ, ppm) Assignment
¹³C NMR163.36, 153.15, 144.13, 137.32, 132.98, 124.38, 123.92, 116.42, 110.57, 14.53Aromatic and aliphatic carbons
¹H NMR8.21 (d, J = 8 Hz, 1H), 7.50 (dd, J = 7.6 Hz, 1H), 7.42 (d, J = 8 Hz, 1H), 7.38 (dd, J = 8.4 Hz, 1H), 5.21 (s, 2H), 3.74 (s, 3H), 2.45 (s, 3H)Protons of the quinazoline (B50416) ring, N-CH₂, OCH₃, and CH₃ groups

Data synthesized from a study on triazoloquinazolines. ekb.eg

Mass Spectrometry (MS) Applications in the Analysis ofnih.govekb.egresearchgate.netTriazolo[4,3-b]isoquinoline Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of nih.govekb.egresearchgate.nettriazolo[4,3-b]isoquinoline compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confirmation of molecular formulas. nih.gov

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for these compounds. nih.govresearchgate.net The resulting mass spectra show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. For instance, a derivative of indolo[3,2-c]isoquinoline showed isotopic molecular ion peaks at m/z 485 (M⁺) and 487 (M⁺+2). nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these molecules. The fragmentation behavior provides valuable structural information. Isoquinoline alkaloids, a related class of compounds, exhibit characteristic fragmentation patterns, such as the neutral loss of specific moieties. nih.govresearchgate.net The study of these fragmentation pathways can help in the structural elucidation of unknown derivatives. For example, some isoquinoline alkaloids show a characteristic fragment ion corresponding to [M-NHR₁R₂]⁺. nih.gov The presence or absence of this fragment can help categorize the type of isoquinoline alkaloid. nih.gov

Table 2: Common Fragmentation Behaviors in Isoquinoline Alkaloids

Substituent Group Neutral Loss
Vicinal methoxy (B1213986) and hydroxyCH₃OH
Vicinal methoxyCH₄
MethylenedioxyCH₂O or CO
Methoxy and quaternary N-methylCH₃ and CO

Data derived from a study on the fragmentation of isoquinoline alkaloids. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification innih.govekb.egresearchgate.netTriazolo[4,3-b]isoquinoline Systems

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in nih.govekb.egresearchgate.nettriazolo[4,3-b]isoquinoline derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectra of these compounds typically show absorption bands corresponding to C=N, C=C, and C-H bonds. For example, in a series of nih.govekb.egresearchgate.nettriazolo[4,3-c]quinazoline derivatives, characteristic IR peaks were observed for C=O stretching (around 1743 cm⁻¹), C=N stretching (around 1627 cm⁻¹), and C=C aromatic stretching (around 1597 cm⁻¹). ekb.eg The presence of other functional groups, such as amino (NH₂), hydroxyl (OH), or carbonyl (C=O) groups, can be readily identified by their characteristic absorption bands. For instance, the IR spectrum of a pyrimidine-2-ol compound showed a peak at 3360 cm⁻¹ corresponding to O-H stretching. rjpbcs.com

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Heterocyclic Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1687 - 1716
Alkene (C=C)Aromatic Stretching1592 - 1620
Alkane (C-H)Aliphatic Stretching2978 - 2997
Amine (N-H)Stretching~3242
Hydroxyl (O-H)Stretching~3360

Data compiled from studies on various heterocyclic systems. ekb.egrjpbcs.com

X-ray Diffraction Analysis ofnih.govekb.egresearchgate.netTriazolo[4,3-b]isoquinoline Crystal Structures

For a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray diffraction analysis revealed that the compound crystallized in the triclinic crystal system with the P-1 space group. mdpi.comresearchgate.net The analysis also showed that the triazole and indole rings were twisted with respect to each other. mdpi.comresearchgate.net In another example, the crystal structure of 4-(5-phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile showed that the triazoloisoquinoline ring system was nearly planar. researchgate.net The phenyl and benzonitrile (B105546) rings were twisted with respect to the mean plane of the triazoloisoquinoline ring system. researchgate.net These studies highlight the power of X-ray diffraction in providing precise geometric parameters and conformational details.

Table 4: Crystal Data for a Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)

Data from a study on the X-ray crystal structure of a triazolopyridazinoindole derivative. mdpi.com

Computational and Theoretical Investigations Of 1 2 3 Triazolo 4,3 B Isoquinoline

Quantum Chemical Calculations forCurrent time information in Edmonton, CA.nih.govuc.eduTriazolo[4,3-b]isoquinoline Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular and electronic properties of heterocyclic compounds. For analogs of Current time information in Edmonton, CA.nih.govuc.edutriazolo[4,3-b]isoquinoline, these methods have been applied to understand the distribution of electron density and to calculate key electronic parameters.

In a study of the related 1,2,4-triazolo[4,3-a]pyridin-3-amine, the coupling of the pyridine (B92270) and triazole rings, along with the substitution of an amino group, was found to cause a significant redistribution of electron density. nih.gov The nitrogen atoms in the triazole ring exhibited varied charges, with the atom common to both rings having a distinct charge value, highlighting the electronic interplay between the fused rings. nih.gov This type of analysis is crucial for understanding the reactivity and intermolecular interactions of the Current time information in Edmonton, CA.nih.govuc.edutriazolo[4,3-b]isoquinoline system.

For a series of substituted 1,2,4-triazole (B32235) derivatives, quantum chemical calculations using the B3LYP/cc-PVDZ method have been employed to determine a range of electronic parameters. researchgate.net These parameters, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy band gap (ΔE), and the dipole moment (μ), are critical in predicting the chemical behavior of these molecules. researchgate.net

Table 1: Calculated Electronic Properties of Substituted 1,2,4-Triazole Derivatives (Note: The following data is for substituted 1,2,4-triazole derivatives, not Current time information in Edmonton, CA.nih.govuc.eduTriazolo[4,3-b]isoquinoline itself, but is illustrative of the types of properties calculated.)

ParameterValue
EHOMO Varies with substitution
ELUMO Varies with substitution
Energy Gap (ΔE) Varies with substitution
Dipole Moment (µ) Varies with substitution
Hardness (η) Varies with substitution
Softness (σ) Varies with substitution
Electronegativity (χ) Varies with substitution
Electrophilicity Index (ω) Varies with substitution
Nucleophilicity Index (ε) Varies with substitution

Data sourced from a study on substituted 1,2,4-triazole derivatives and is intended to be representative. researchgate.net

Density Functional Theory (DFT) Studies onCurrent time information in Edmonton, CA.nih.govuc.eduTriazolo[4,3-b]isoquinoline Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity and stability of molecules. Studies on related heterocyclic systems provide insights into the properties of Current time information in Edmonton, CA.nih.govuc.edutriazolo[4,3-b]isoquinoline.

DFT calculations have been used to study the heats of formation (HOFs) of a series of Current time information in Edmonton, CA.nih.govuc.edutriazolo-[4,3-b]-1,2,4,5-tetrazine (TTZ) derivatives. uc.edu These calculations demonstrated that the substitution of certain groups, such as -N3 or -N(NO2)2, can significantly enhance the HOF values. uc.edu The position of substitution on the TTZ ring was also found to influence the energy gap, with substitution at position 8 generally increasing the energy gap, except for the -NO2 group. uc.edu Furthermore, the thermal stability of the TTZ ring was found to be affected by the position and number of substituents. uc.edu

The methodology for these calculations often involves the use of isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to improve the accuracy of the calculated HOFs. The choice of the DFT functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining reliable results. uc.edu

Table 2: Calculated Heats of Formation for Energetic Materials based on Triazole Scaffolds (Note: This table presents data for triazole-based energetic materials, providing a reference for the types of stability metrics calculated using DFT.)

Compound TypeLevel of TheoryCalculated Heat of Formation (kJ/mol)
Triazole-based SaltsB3LYP/6-31G(d,p)Varies significantly with structure
Triazole-based SaltsCBS-4MVaries significantly with structure
Triazole-based SaltsCBS-QB3Varies significantly with structure
Triazole-based SaltsG4Varies significantly with structure

Data sourced from a study on the heat of formation of triazole-based salts. uc.edu

Molecular Docking Simulations for Interaction Analysis ofCurrent time information in Edmonton, CA.nih.govuc.eduTriazolo[4,3-b]isoquinoline Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interactions between a ligand and its protein target.

Derivatives of the closely related spiro Current time information in Edmonton, CA.nih.govuc.edutriazolo[1,5-c]quinazolines have been the subject of molecular docking studies to evaluate their potential as modulators of diacylglycerol kinase α (DGK-α). nih.gov These in silico investigations identified several promising compounds with strong binding affinities. nih.gov Detailed analysis of the docking results revealed key interactions, such as hydrogen bonding with specific amino acid residues like TRP151, GLU166, and ARG126, which are crucial for the stabilization of the ligand-protein complex. nih.gov

Similarly, molecular docking simulations of novel Current time information in Edmonton, CA.nih.govuc.edutriazolo[3,4-a]isoquinoline derivatives have been performed to explore their potential as antibacterial agents. nih.gov These studies identified potential inhibitors of E. coli DNA gyrase subunit B and transglycosylases of L. monocytogenes. nih.gov

Table 3: Molecular Docking Results for Spiro Current time information in Edmonton, CA.nih.govuc.edutriazolo[1,5-c]quinazoline Derivatives against Diacylglycerol Kinase α (Note: This table showcases representative data from a molecular docking study on a related quinazoline (B50416) scaffold.)

Cavity Volume (ų)Center (x, y, z)Docking Size (x, y, z)CompoundVina Score (kcal/mol)
9725.5, 23.9, 11.820, 20, 22Compound 40-8.5
12122.8, 23.7, 12.320, 20, 22Compound 28-8.2
12723.7, 19.8, 11.220, 20, 22Compound 3-8.7
14621.0, 25.5, 12.720, 20, 22Compound 33-8.4
23422.1, 19.3, 14.820, 22, 22Compound 13-8.6

Data sourced from a study on spiro Current time information in Edmonton, CA.nih.govuc.edutriazolo[1,5-c]quinazolines as DGK-α modulators. nih.gov

Theoretical Prediction of Reaction Pathways and Mechanisms InvolvingCurrent time information in Edmonton, CA.nih.govuc.eduTriazolo[4,3-b]isoquinoline Derivatives

Theoretical calculations are invaluable for predicting reaction pathways and elucidating reaction mechanisms, providing insights that can be difficult to obtain experimentally.

The thermal decomposition of high-energy derivatives of Current time information in Edmonton, CA.nih.govuc.edutriazolo[4,3-b] Current time information in Edmonton, CA.nih.govuc.edunih.govtetrazine has been studied, revealing the mechanisms, kinetics, and thermodynamics of their decomposition. nih.gov These studies have determined the activation energies for the decomposition processes, which are crucial for assessing the stability and safety of these materials. For instance, the activation energy for the decomposition of Current time information in Edmonton, CA.nih.govuc.edutriazolo[4,3-b] Current time information in Edmonton, CA.nih.govuc.edunih.govtetrazine-3,6-diamine (TTDA) was found to be 129.0 kJ/mol. nih.gov

Theoretical studies on the ring-opening reactions of Current time information in Edmonton, CA.nih.govuc.edutriazolo[4,3-c]pyrimidinium aminides have also been conducted. psu.edu These investigations, using semi-empirical and ab initio methods, have explored the thermodynamic stabilities of different tautomeric forms and the activation barriers for their interconversion. psu.edu Such studies are critical for understanding the reactivity and potential rearrangement pathways of these heterocyclic systems. For example, the calculated activation energy for the rearrangement of a Current time information in Edmonton, CA.nih.govuc.edutriazolo[4,3-a]pyrimidinium aminide was found to be relatively high, suggesting that a concerted intramolecular mechanism is unlikely under normal conditions. psu.edu

Table 4: Activation Energies for the Decomposition of Current time information in Edmonton, CA.nih.govuc.eduTriazolo[4,3-b] Current time information in Edmonton, CA.nih.govuc.edunih.govtetrazine Derivatives (Note: This table provides examples of theoretically predicted activation energies for a related tetrazine system.)

CompoundActivation Energy (kJ/mol)
TTDA ( Current time information in Edmonton, CA.nih.govuc.edutriazolo[4,3-b] Current time information in Edmonton, CA.nih.govuc.edunih.govtetrazine-3,6-diamine)129.0
TTGA (3-amino-6-hydrazino Current time information in Edmonton, CA.nih.govuc.edutriazolo[4,3-b] Current time information in Edmonton, CA.nih.govuc.edunih.govtetrazine)212.2
DNTT (3,6-dinitroamino Current time information in Edmonton, CA.nih.govuc.edutriazolo[4,3-b] Current time information in Edmonton, CA.nih.govuc.edunih.govtetrazine)292.2

Data sourced from a study on the decomposition of high-energy derivatives of Current time information in Edmonton, CA.nih.govuc.edutriazolo[4,3-b] Current time information in Edmonton, CA.nih.govuc.edunih.govtetrazine. nih.gov

nih.govmdpi.comnih.govTriazolo[4,3-b]isoquinoline as a Versatile Scaffold for Rational Design of Bioactive Chemical Probes

The fused heterocyclic system of nih.govmdpi.comnih.govtriazolo[4,3-b]isoquinoline presents a rigid and planar scaffold, a desirable feature for the design of bioactive chemical probes. This structural rigidity allows for a more predictable orientation of appended functional groups, facilitating targeted interactions with biological macromolecules. The triazole ring, with its hydrogen bond donor and acceptor capabilities, coupled with the lipophilic isoquinoline (B145761) moiety, provides a balanced physicochemical profile that is often sought after in drug discovery and chemical biology.

While extensive research has been conducted on the isomeric nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline and nih.govmdpi.comnih.govtriazolo[3,4-a]isoquinoline systems, which have shown promise as scaffolds for anticancer agents, the exploration of the nih.govmdpi.comnih.govTriazolo[4,3-b]isoquinoline core for developing bioactive probes is an emerging area of investigation. The strategic placement of nitrogen atoms in this particular isomer influences its electronic properties and potential as a pharmacophore.

Applications Of 1 2 3 Triazolo 4,3 B Isoquinoline As a Chemical Scaffold and Ligand in Advanced Chemistry

Utility ofnih.govmdpi.comnih.govTriazolo[4,3-b]isoquinoline Derivatives in Coordination Chemistry

The nitrogen-rich nih.govmdpi.comnih.govtriazolo[4,3-b]isoquinoline scaffold serves as an excellent foundation for the development of novel ligands in coordination chemistry. The presence of multiple nitrogen atoms provides several potential coordination sites for metal ions, allowing for the formation of diverse and structurally complex metal complexes.

Synthesis of Metal Complexes withnih.govmdpi.comnih.govTriazolo[4,3-b]isoquinoline-Derived Ligands

The synthesis of metal complexes incorporating nih.govmdpi.comnih.govtriazolo[4,3-b]isoquinoline-derived ligands is an area of active research. The functionalization of the core scaffold allows for the tuning of the ligand's steric and electronic properties, which in turn influences the geometry and reactivity of the resulting metal complexes. For instance, the introduction of chelating groups at specific positions on the isoquinoline (B145761) or triazole rings can lead to the formation of stable bidentate or tridentate ligands. The reaction of these tailored ligands with various metal precursors under controlled conditions yields coordination compounds with unique structural and electronic characteristics.

Application in Catalysis, Including Au(I)-Catalyzed Asymmetric Transformations

While the catalytic applications of metal complexes derived from the isomeric nih.govmdpi.comnih.govtriazolo[4,3-a]pyridine system have been explored, particularly in Suzuki-Miyaura cross-coupling reactions, the catalytic potential of nih.govmdpi.comnih.govTriazolo[4,3-b]isoquinoline-metal complexes is a developing field. The unique ligand framework offered by this scaffold could provide novel steric and electronic environments around a metal center, potentially leading to enhanced catalytic activity and selectivity. The development of chiral ligands based on the nih.govmdpi.comnih.govtriazolo[4,3-b]isoquinoline core is of particular interest for applications in asymmetric catalysis, including gold(I)-catalyzed transformations, which are powerful methods for the construction of complex chiral molecules.

Investigation of Molecular Mechanisms of Action (Mechanistic Biology Focus)

Understanding the molecular mechanisms by which nih.govmdpi.comnih.govtriazolo[4,3-b]isoquinoline derivatives exert their biological effects is crucial for their development as therapeutic agents or chemical probes. This involves detailed studies at the cellular and molecular levels to identify their biological targets and elucidate their modes of action.

Biochemical Pathway Modulation and Enzyme Binding Mechanisms

Derivatives of the related nih.govmdpi.comnih.govtriazolo[3,4-a]isoquinoline scaffold have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. These compounds have been found to upregulate the expression of pro-apoptotic genes such as BAX, p53, casp-3, casp-8, and casp-9, while downregulating anti-apoptotic genes like bcl2. Furthermore, some derivatives have been identified as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. Molecular docking studies of these related compounds have suggested that the triazole ring can coordinate with zinc ions in the active site of these enzymes. While these findings are for a different isomer, they provide a framework for investigating the potential of nih.govmdpi.comnih.govTriazolo[4,3-b]isoquinoline derivatives to modulate similar biochemical pathways and interact with enzyme active sites.

Molecular Interactions at the Receptor Level

The interaction of small molecules with specific receptors is a cornerstone of pharmacology. The rigid structure of the nih.govmdpi.comnih.govtriazolo[4,3-b]isoquinoline scaffold makes it an attractive candidate for designing ligands that can bind with high affinity and selectivity to various receptors. The nature and position of substituents on the scaffold can be systematically varied to probe the binding pocket of a target receptor and optimize ligand-receptor interactions. Computational modeling and experimental binding assays are key tools in elucidating these interactions and guiding the design of more potent and selective receptor modulators. While specific receptor interactions for the nih.govmdpi.comnih.govTriazolo[4,3-b]isoquinoline core have yet to be extensively reported, the foundational principles of medicinal chemistry suggest its potential in this area.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [1,2,4]triazolo[4,3-b]isoquinoline derivatives, and how are their structures validated?

  • Synthetic Routes :

  • Claisen-Schmidt Condensation : Fluorinated derivatives can be synthesized via Claisen-Schmidt condensation of 3-acetyl-1-aryltetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline with aryl aldehydes using 20% KOH as a catalyst .
  • Cyclization Strategies : Cyclocondensation of hydrazine derivatives with isoquinoline precursors is a common approach, as demonstrated in the synthesis of 3-acetyl-substituted analogs .
    • Structural Validation :
  • Spectroscopic Techniques : NMR (¹H, ¹³C) and mass spectrometry (HRMS) are critical for confirming regiochemistry and functionalization. For example, ¹³C NMR data (δ 160.3–19.8 ppm) and HRMS (e.g., m/z 478.2700 [M+1]⁺) validate the structure of 5-mesityl derivatives .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry, as seen in 4-(5-phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile .

Q. How are this compound derivatives evaluated for cytotoxic activity in cancer research?

  • Experimental Design :

  • Cell Line Screening : Derivatives are tested against cancer cell lines (e.g., MCF7 breast cancer) using MTT assays. Fluorinated chalcones derived from [1,2,4]triazolo[3,4-a]isoquinoline showed IC₅₀ values <10 μM in MCF7 cells .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays are used to confirm apoptosis-mediated cytotoxicity .
    • Data Interpretation : Dose-dependent reductions in cell viability and upregulated pro-apoptotic markers (e.g., Bax, p53) indicate mechanistic pathways .

Advanced Research Questions

Q. What structural modifications enhance selectivity for adenosine receptors, and how are structure-activity relationships (SAR) analyzed?

  • Key Modifications :

  • Substituent Effects : 1-Position substitutions (e.g., CF₃, ethyl) and 4-amino groups (NH₂, NH-cycloalkyl) optimize adenosine A1/A2 receptor binding. For example, 8-chloro-1-(trifluoromethyl) derivatives exhibit A1 IC₅₀ = 28 nM .
  • Selectivity : A2 receptor affinity is maximized with 4-amino and 1-phenyl groups (e.g., 8-chloro-1-phenyl derivative: A2 IC₅₀ = 21 nM) .
    • SAR Methodology :
  • Receptor Binding Assays : Competitive inhibition of tritiated CHA (A1) and NECA (A2) in rat brain homogenates .
  • Functional Antagonism : cAMP modulation assays in fat cells and forebrain slices confirm antagonistic activity .

Q. How do this compound derivatives inhibit PDE4 isoforms, and what computational tools support mechanistic insights?

  • Inhibition Mechanisms :

  • PDE4 Isoform Selectivity : Substituents on the catechol diether moiety (e.g., 3-(2,5-dimethoxyphenyl)) enhance potency. Derivatives like compound 10 (IC₅₀ <1 nM) show >3000-fold selectivity for PDE4A over other PDEs .
  • Docking Studies : Molecular docking (e.g., Glide SP) reveals interactions with catalytic domains, such as hydrogen bonding with Gln443 and hydrophobic packing with Phe446 .
    • Validation :
  • Kinase Profiling : Selectivity is confirmed against a panel of 21 PDE family members .

Q. What methodologies assess the thermal stability and decomposition kinetics of this compound-based energetic materials?

  • Thermal Analysis :

  • DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine decomposition temperatures (e.g., TATOT: onset at 220°C) .
  • Kinetic Modeling : Flynn-Wall-Ozawa and Kissinger methods calculate activation energies (Eₐ ≈ 150 kJ/mol for TATOT) .
    • Hazard Prediction :
  • ARC Studies : Accelerating rate calorimetry evaluates thermal runaway risks, critical for handling nitrogen-rich heterocycles .

Q. How do substituent patterns influence antibacterial activity in this compound derivatives?

  • Antibacterial Screening :

  • MIC Assays : Derivatives like 3-acetyl-8,9-dimethoxy analogs are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Insights : Electron-withdrawing groups (e.g., nitro) enhance membrane disruption, validated via bacterial cell lysis assays .

Data Contradictions and Resolutions

  • Synthetic Yields : Variations in Claisen-Schmidt condensation yields (40–75%) highlight solvent and catalyst sensitivity. Ethanol/NaOH systems may outperform KOH in specific cases .
  • Receptor Selectivity : While 1-CF₃ groups favor A1 binding, 1-phenyl groups shift selectivity toward A2, requiring careful SAR balancing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.